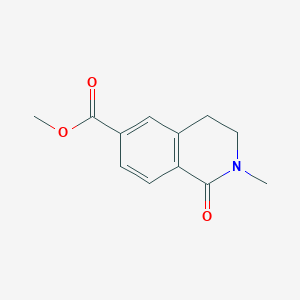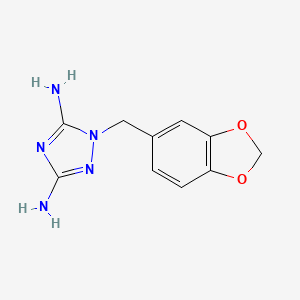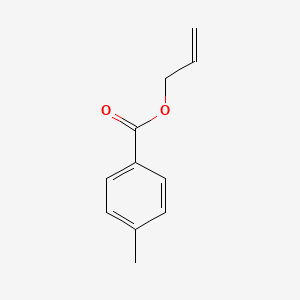
tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often involve the use of reagents such as thionyl chloride, tert-butyl chloroformate, and various bases like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate is used as a building block for more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a protecting group for amines .
Biology: Its thiazole ring is a common motif in many biologically active molecules .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It can be used in the development of new pharmaceuticals, particularly those targeting enzymes and receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The carbamate group can act as a leaving group in enzymatic reactions, facilitating the formation of covalent bonds with the target molecule .
Comparación Con Compuestos Similares
- tert-Butyl (5-bromothiazol-2-yl)carbamate
- tert-Butyl (2-ethyl-1,3-thiazol-5-yl)carbamate
- tert-Butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate
Comparison: Compared to similar compounds, tert-Butyl (2-(thiazol-5-yl)ethyl)carbamate is unique due to its specific substitution pattern on the thiazole ring. This substitution influences its reactivity and binding properties, making it suitable for different applications. For example, the presence of an ethyl group at the 2-position of the thiazole ring can enhance its lipophilicity and membrane permeability, which is advantageous in drug development .
Propiedades
Fórmula molecular |
C10H16N2O2S |
|---|---|
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(1,3-thiazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-5-4-8-6-11-7-15-8/h6-7H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
LYMITRCGJFVMRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CN=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)



![3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B13993886.png)

![[2-(Benzenesulfonyl)-1-iodoethyl]benzene](/img/structure/B13993894.png)
